molecular formula C23H34Cl2N2 B13748076 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride CAS No. 37126-71-9

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride

Cat. No.: B13748076
CAS No.: 37126-71-9
M. Wt: 409.4 g/mol
InChI Key: OVLDIFBXVKQLHM-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and various biological activities . This compound is characterized by its complex structure, which includes an indole ring substituted with phenyl, triethyl, and propylamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triethyl and propylamine groups differentiate it from other indole derivatives, potentially leading to unique interactions and applications .

Properties

CAS No.

37126-71-9

Molecular Formula

C23H34Cl2N2

Molecular Weight

409.4 g/mol

IUPAC Name

diethyl-[3-(3-ethyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride

InChI

InChI=1S/C23H32N2.2ClH/c1-4-23(20-13-8-7-9-14-20)19-25(18-12-17-24(5-2)6-3)22-16-11-10-15-21(22)23;;/h7-11,13-16H,4-6,12,17-19H2,1-3H3;2*1H

InChI Key

OVLDIFBXVKQLHM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C[NH+](C2=CC=CC=C21)CCC[NH+](CC)CC)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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